L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid
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Overview
Description
L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid is a peptide composed of four amino acids: histidine, isoleucine, lysine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine and lysine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Histidyl-L-isoleucyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar amino acid composition but different sequence and properties.
L-Glutamic acid, L-seryl-L-histidyl-L-leucyl-L-isoleucyl-L-lysyl-L-α-glutamyl-L-lysylglycylglycyl-L-leucyl-L-α-glutamylglycyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-seryl-L-α-aspartyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-valyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-tyrosyl-L-leucyl: A more complex peptide with additional amino acids.
Properties
CAS No. |
821778-31-8 |
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Molecular Formula |
C23H39N7O7 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H39N7O7/c1-3-13(2)19(30-20(33)15(25)10-14-11-26-12-27-14)22(35)28-16(6-4-5-9-24)21(34)29-17(23(36)37)7-8-18(31)32/h11-13,15-17,19H,3-10,24-25H2,1-2H3,(H,26,27)(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t13-,15-,16-,17-,19-/m0/s1 |
InChI Key |
JMDWTTJFGSOTRZ-QCGYCXEESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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